1-cyclopentyl-1H-1,2,4-triazole 1-cyclopentyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439194
InChI: InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2
SMILES: C1CCC(C1)N2C=NC=N2
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

1-cyclopentyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC13439194

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-1H-1,2,4-triazole -

Specification

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 1-cyclopentyl-1,2,4-triazole
Standard InChI InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2
Standard InChI Key ZOCNEMZVMBEANK-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=NC=N2
Canonical SMILES C1CCC(C1)N2C=NC=N2

Introduction

Structural Characteristics and Tautomerism

The triazole ring in 1-cyclopentyl-1H-1,2,4-triazole exists in equilibrium between two tautomeric forms (1H and 4H), with the 1H form being thermodynamically favored due to intramolecular hydrogen bonding between the N1 hydrogen and the adjacent nitrogen atom . X-ray crystallography confirms a non-planar arrangement between the triazole and cyclopentyl rings, with a dihedral angle of 16.0° . The cyclopentyl group enhances lipophilicity, improving membrane permeability and target binding in biological systems.

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves cyclization reactions:

  • Hydrazine Pathway: Cyclopentyl hydrazine reacts with formic acid and ammonium formate under reflux conditions.

    Cyclopentyl hydrazine+HCOOHNH4HCO3,Δ1-Cyclopentyl-1H-1,2,4-triazole\text{Cyclopentyl hydrazine} + \text{HCOOH} \xrightarrow{\text{NH}_4\text{HCO}_3, \Delta} \text{1-Cyclopentyl-1H-1,2,4-triazole}

    Yield: 85–92%.

  • Cyanogen Bromide Route: Cyclopentylamine reacts with cyanogen bromide, followed by cyclization in acidic conditions.

    Cyclopentylamine+BrCNHClIntermediateΔ1-Cyclopentyl-1H-1,2,4-triazole\text{Cyclopentylamine} + \text{BrCN} \xrightarrow{\text{HCl}} \text{Intermediate} \xrightarrow{\Delta} \text{1-Cyclopentyl-1H-1,2,4-triazole}

    Yield: 78–84%.

Industrial Production

Industrial methods prioritize efficiency and scalability:

  • Continuous Flow Reactors: Enable high-throughput synthesis at 120°C with a residence time of 15 minutes (Yield: 90%).

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (Yield: 88%).

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Hydrazine PathwayReflux, 6 h85–9298.5
Cyanogen Bromide RouteHCl, 80°C, 4 h78–8497.2
Continuous Flow120°C, 15 min9099.1
Microwave-Assisted150 W, 10 min8898.8

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (12.5 mg/mL at 25°C).

  • Melting Point: 209–211°C .

  • pKa: 4.7 (triazole N–H), enabling pH-dependent reactivity .

Key Reactions

  • Alkylation: Reacts with alkyl halides to form N-alkylated derivatives (e.g., 3,5-dibromo-1-cyclopentyl-1H-1,2,4-triazole).

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu(II), Fe(III)) via N2 and N4 atoms.

  • Oxidation: Generates triazole N-oxide derivatives under mild oxidative conditions (H₂O₂, AcOH) .

Table 2: Reaction Outcomes

Reaction TypeReagents/ConditionsProductApplication
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivativeEnhanced antifungal activity
Metal ComplexCu(OAc)₂, EtOH, 60°C[Cu(C₇H₁₁N₃)₂(OAc)₂]Catalysis, Materials Science
OxidationH₂O₂, AcOH, 50°C1-Cyclopentyl-1H-1,2,4-triazole N-oxideDrug metabolite studies

Biological Activities

Antifungal Activity

1-Cyclopentyl-1H-1,2,4-triazole inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis:

  • Candida albicans: MIC = 5 µg/mL (vs. fluconazole MIC = 8 µg/mL) .

  • Aspergillus fumigatus: MIC = 0.25 µg/mL .

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against leukemia cells:

  • K562 (Chronic Myeloid Leukemia): IC₅₀ = 13.6 µM .

  • CCRF-SB (Acute Lymphoblastic Leukemia): IC₅₀ = 112 µM .
    Mechanistic studies indicate caspase-3 activation and G2/M cell cycle arrest .

Antimicrobial Activity

Derivatives show broad-spectrum activity against Staphylococcus aureus:

  • 5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline: MIC = 5.2 µM (vs. ciprofloxacin MIC = 4.7 µM) .

Table 3: Biological Activity Profile

Biological TargetModel SystemActivity (IC₅₀/MIC)Reference
CYP51 EnzymeCandida albicans5 µg/mL
CDK4/6 KinaseK562 Cells13.6 µM
DNA GyraseStaphylococcus aureus5.2 µM

Applications in Materials Science

Coordination Polymers

1-Cyclopentyl-1H-1,2,4-triazole forms porous metal-organic frameworks (MOFs) with Cu(II):

  • Surface Area: 1,250 m²/g.

  • Gas Storage: CO₂ uptake = 4.2 mmol/g at 298 K.

Conductive Polymers

Incorporation into polyaniline derivatives enhances conductivity:

  • Conductivity: 12 S/cm (vs. 8 S/cm for pure polyaniline).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundStructural DifferenceAntifungal MIC (µg/mL)Anticancer IC₅₀ (µM)
1-Cyclopentyl-1H-1,2,4-triazoleCyclopentyl at N15.013.6
3-Cyclopentyl-1H-1,2,4-triazoleCyclopentyl at N38.245.1
1-Phenyl-1H-1,2,4-triazolePhenyl at N112.489.3

Recent Advancements (2023–2025)

  • Nanoparticle Delivery: PEGylated nanoparticles improve bioavailability by 3.2-fold.

  • Photodynamic Therapy: Ru(II) complexes exhibit light-triggered cytotoxicity (IC₅₀ = 2.1 µM under 450 nm light) .

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